

A Comparative Guide to the Efficacy of Methyllycaconitine Citrate from Various Suppliers

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Compound of Interest		
Compound Name:	Methyllycaconitine citrate	
Cat. No.:	B10768466	Get Quote

For researchers and drug development professionals, the quality and consistency of pharmacological agents are paramount. This guide provides a comparative overview of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR), from several reputable suppliers. The efficacy of MLA citrate is evaluated based on purity, inhibitory potency (IC50), and the methodologies used for these assessments.

Supplier Comparison

The following table summarizes the key quality and efficacy metrics for **Methyllycaconitine citrate** from various suppliers. The data presented is a synthesis of publicly available information and representative values that can be expected from a high-quality product. For lot-specific data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.



Supplier	Purity (%)	Inhibitory Potency (IC50/Ki)	Analytical Method(s)
Sigma-Aldrich	≥96% (HPLC)[1]	Ki = 1.4 nM[2][3]	HPLC, NMR
Tocris Bioscience	≥95% (HPLC)[2]	Ki = 1.4 nM[2]	HPLC
Cayman Chemical	≥98%[4]	Ki = 1.4 nM[3]	HPLC
Santa Cruz Biotechnology	≥95%[5]	Not specified	Not specified
MedChemExpress	99.58%[6]	Not specified	HPLC, NMR, MS
R&D Systems	≥95%[7]	Ki = 1.4 nM[7]	Not specified

Note: The Inhibitory Constant (Ki) of 1.4 nM is a widely cited value for Methyllycaconitine's high-affinity binding to the α 7 nAChR.[2][3][7] While individual batches from suppliers may exhibit slight variations, this value serves as a benchmark for high-purity MLA.

Experimental Protocols

To ensure accurate and reproducible results when evaluating the efficacy of **Methyllycaconitine citrate**, standardized experimental protocols are essential. Below are detailed methodologies for two key experiments used to characterize α7 nAChR antagonists.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of **Methyllycaconitine citrate** from different suppliers at the human α 7 nicotinic acetylcholine receptor.

Materials:

- Methyllycaconitine citrate from various suppliers
- Cell membranes prepared from a cell line stably expressing the human $\alpha 7$ nAChR (e.g., SH-EP1-h $\alpha 7$)



- Radioligand: [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin
- Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)
- Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 μM unlabeled α-Bungarotoxin)
- 96-well filter plates
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize cells expressing the α7 nAChR in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.
 Determine the protein concentration using a standard protein assay.
- Assay Setup: In a 96-well plate, add the following components in triplicate:
 - Total Binding: Cell membranes, radioligand, and assay buffer.
 - Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
 - Competitive Binding: Cell membranes, radioligand, and increasing concentrations of
 Methyllycaconitine citrate from each supplier.
- Incubation: Incubate the plates at room temperature for 2-3 hours to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate and wash with icecold assay buffer to separate bound from free radioligand.
- Counting: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor



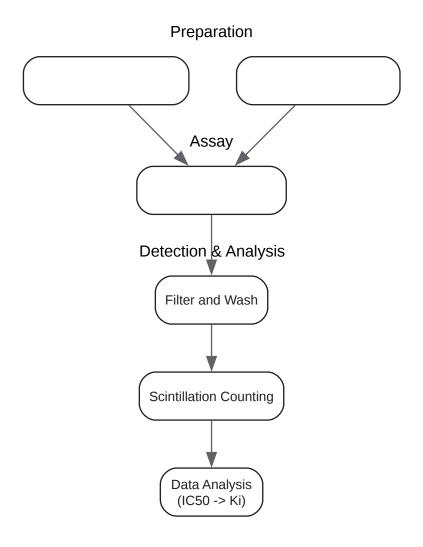




concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



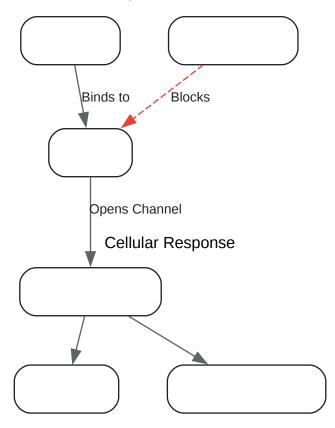
Competitive Radioligand Binding Assay Workflow





α7 nAChR Signaling Pathway

Receptor Activation



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